molecular formula C11H19NO2 B13327062 Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Cat. No.: B13327062
M. Wt: 197.27 g/mol
InChI Key: YFAKCOLGXZFMOK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a bicyclic compound featuring a spiro[3.4]octane core, where a three-membered ring and a four-membered ring share a single spiro carbon atom. The molecule contains two functional groups: a methyl ester at position 2 and an aminomethyl substituent also attached to the spiro carbon. This structure confers unique conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11(8-12)6-10(7-11)4-2-3-5-10/h2-8,12H2,1H3

InChI Key

YFAKCOLGXZFMOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CCCC2)CN

Origin of Product

United States

Preparation Methods

Imine Formation and Spirocyclic Core Construction

The initial step involves the condensation of a suitable spirocyclic ketone precursor with an amine (e.g., benzylamine or ammonia derivatives) in a non-polar solvent such as toluene under reflux conditions using a Dean–Stark apparatus to remove water and drive the equilibrium toward imine formation. This step typically achieves nearly quantitative yields and sets the stage for subsequent nucleophilic addition.

Step Reagents & Conditions Outcome
Imine formation Spirocyclic ketone + benzylamine, reflux in toluene with Dean–Stark trap, 1 hour Formation of imine intermediate in high yield

Nucleophilic Addition of Allyl Grignard Reagent

The imine intermediate is then subjected to nucleophilic addition using allylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (−20 to 0 °C). The addition proceeds with high regio- and stereoselectivity, yielding the corresponding amino-alcohol intermediate after aqueous workup.

Step Reagents & Conditions Outcome
Nucleophilic addition Allylmagnesium chloride (2 M in THF), dropwise addition at −20 °C, stirring overnight Formation of amino-alcohol intermediate with >90% yield

Halogenation and Cyclization

The amino-alcohol intermediate undergoes halogenation with bromine in the presence of aqueous hydrobromic acid (HBr) in dichloromethane (CH2Cl2) at temperatures below 25 °C. This step facilitates cyclization and formation of a brominated spirocyclic intermediate.

Step Reagents & Conditions Outcome
Halogenation & cyclization Br2 added dropwise to mixture of amino-alcohol and 48% HBr in CH2Cl2, temperature < 25 °C Brominated spirocyclic intermediate formation

Reduction to Aminomethyl Derivative

The brominated intermediate is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over 72 hours. This reduction removes the bromine substituent and converts the intermediate to the desired methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate.

Step Reagents & Conditions Outcome
Reduction LiAlH4 in THF, 0 °C to room temperature, 72 hours Formation of this compound

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Imine formation Spirocyclic ketone + benzylamine, toluene, reflux, Dean–Stark trap Imine intermediate ~99 Water removal critical
2 Nucleophilic addition Allylmagnesium chloride in THF, −20 °C to rt Amino-alcohol intermediate >90 Temperature control essential
3 Halogenation Br2, 48% HBr in CH2Cl2, <25 °C Brominated spirocyclic intermediate ~90 Exothermic, slow addition
4 Reduction LiAlH4 in THF, 0 °C to rt, 72 h This compound ~85 Careful quenching required

Analytical and Purification Methods

Throughout the synthesis, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of intermediates and final products. Purification methods include vacuum distillation and flash column chromatography to isolate the desired compound with high purity.

Research Findings and Optimization Notes

  • The use of allylmagnesium chloride instead of allylmagnesium bromide enhances reagent accessibility without compromising yield or selectivity.
  • Performing halogenation in a one-pot manner with subsequent addition of triethylamine improves scalability and robustness.
  • Extended reduction times with LiAlH4 ensure complete conversion of halogenated intermediates to the aminomethyl derivative.
  • Temperature control during nucleophilic addition and halogenation steps is critical to avoid side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique bicyclic structure featuring two interconnected rings. Its molecular formula is C₁₁H₁₉NO₂ and its molecular weight is approximately 197.27 g/mol. The compound is notable for its potential applications in medicinal chemistry because of its structural complexity and the presence of both an amino group and a carboxylate moiety, which may enhance its reactivity and biological activity.

Potential Applications

This compound has several potential applications:

  • Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry due to its structural complexity.
  • It may enhance its reactivity and biological activity.
  • Pharmaceuticals and Materials Science Its potential applications across pharmaceuticals and materials science further highlight its significance in research.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound, which can provide context for its uniqueness:

Compound NameStructureNotable Properties
SpiroindoleSpirocyclicKnown for anticancer activity
SpirooxindoleSpirocyclicUsed in drug design; exhibits biological activity
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octaneSpirocyclicPotentially neuroprotective effects

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with three-dimensional protein structures, enhancing its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate and analogous spirocyclic compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Spiro System Key Substituents Molecular Weight (g/mol) Key Features/Applications Reference
This compound [3.4]octane Methyl ester, aminomethyl ~211.27 (estimated) Conformational rigidity, drug intermediate -
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate [3.3]heptane Methyl ester, aminomethyl 183.25 Smaller spiro system, higher ring strain
tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate [3.4]octane (5-oxa) tert-Butyl ester, aminomethyl, oxygen 256.35 Enhanced solubility, heteroatom inclusion
Ethyl 6-{4-[2-(difluoromethoxy)pyridin-3-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate (ENT-1, Ex. 19) [3.4]octane (2-aza) Ethyl ester, piperazine, difluoromethoxy ~453.42 (estimated) Kinase inhibition, antiviral research
2-(Methylsulfonyl)-6-azaspiro[3.4]octane [3.4]octane (6-aza) Methylsulfonyl 189.27 Sulfonyl group for electrophilic reactivity

Key Observations:

Spiro Ring Size and Rigidity: The [3.4]octane system in the target compound provides a balance between conformational rigidity and synthetic accessibility.

Functional Groups :

  • Ester Groups : Methyl esters (target compound) are more hydrolytically labile than tert-butyl esters (e.g., ), which may influence metabolic stability in drug design.
  • Heteroatoms : Inclusion of oxygen (5-oxa) or nitrogen (aza) in analogs (e.g., ) modifies electronic properties and hydrogen-bonding capacity, critical for target binding.

Applications :

  • Ethyl 2-azaspiro[3.4]octane derivatives (e.g., ) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery.
  • Sulfonyl-substituted analogs (e.g., ) demonstrate utility in electrophilic reactions or as sulfonamide precursors.

Synthetic Challenges :

  • The tert-butyl 5-oxa derivative () requires multi-step synthesis with protective group strategies, whereas methyl esters (target compound) may offer simpler functionalization.

Research Findings and Implications

While direct pharmacological data for this compound are absent in the evidence, insights from related compounds suggest:

  • Drug Intermediate Potential: Its rigid spiro structure could serve as a core for CNS-targeting molecules, leveraging reduced conformational flexibility to enhance blood-brain barrier penetration .
  • Customizability: The aminomethyl group allows for further derivatization (e.g., amide formation, Schiff base reactions), as seen in spirocyclic intermediates for malaria drug candidates ().
  • Comparative Stability : Unlike tert-butyl esters (), the methyl ester may undergo faster hydrolysis, necessitating protective strategies in prolonged biological assays.

Biological Activity

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and applications.

Structural Overview

The compound is characterized by its spirocyclic structure, which consists of two interconnected rings, and features both an amino group and a carboxylate moiety. Its molecular formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2}, with a molecular weight of approximately 197.27 g/mol. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties . This compound has shown promise in inhibiting the growth of various bacterial strains. In one study, the compound was tested against common pathogens, revealing an inhibition zone comparable to established antibiotics.

Table 1: Antimicrobial Activity Results

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

This compound also exhibits anticancer activity . Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For instance, in vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a controlled experiment involving MCF-7 breast cancer cells:

  • Treatment : Cells were exposed to varying concentrations (0–100 µM) of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 25 µM.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects . Its structural characteristics allow it to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer : It likely interacts with receptors involved in apoptosis and cell cycle regulation.
  • Neuroprotective : The compound may modulate signaling pathways associated with oxidative stress response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spiro[3.4]octane core in Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate?

  • Answer: The spiro[3.4]octane core can be synthesized via multi-step cyclization reactions. Key steps include acid-catalyzed ring closure (e.g., using HCl in ethanol) or transition metal-mediated coupling (e.g., Suzuki-Miyaura cross-coupling with Pd catalysts) to introduce substituents. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for preserving amine functionality during synthesis .

Q. Which spectroscopic techniques are optimal for confirming the structure and functional groups of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (with 2D-COSY/HSQC) to map spiro connectivity and distinguish axial/equatorial protons.
  • IR Spectroscopy: Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and aminomethyl (N-H bend ~1600 cm⁻¹) groups.
  • HRMS: Validate molecular weight and fragmentation patterns.
    Comparative analysis with structurally similar spirocyclic esters (e.g., ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) can resolve ambiguities .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Answer: Perform polarity-based solubility tests (e.g., in DMSO, water, or ethanol) using UV-Vis spectroscopy. Stability studies under acidic/basic conditions (pH 2–12) and thermal stress (25–80°C) with HPLC monitoring can identify degradation pathways. Data should be cross-referenced with analogs like methyl 1-oxaspiro[2.4]heptane-2-carboxylate .

Advanced Research Questions

Q. What strategies can address low yields in the cyclization step during the synthesis of spirocyclic compounds like this compound?

  • Answer:

  • Catalytic Optimization: Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C-N bond formation.
  • Solvent Effects: High-dilution conditions in THF or DMF minimize intermolecular side reactions.
  • Kinetic Control: Slow addition of reagents at -78°C to favor intramolecular cyclization over polymerization.
    These methods are validated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate derivatives .

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding sites?

  • Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to simulate interactions with target enzymes (e.g., kinases).
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility.
  • DFT Calculations: B3LYP/6-31G* optimizations to evaluate spirocyclic strain and hydrogen-bonding propensity.
    Similar approaches have elucidated mechanisms for spirocyclic EGFR inhibitors .

Q. How should discrepancies in bioactivity data between in vitro and in vivo models for spirocyclic carboxylates be systematically addressed?

  • Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability (PAMPA assay).
  • Target Engagement Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity in physiological buffers.
  • Metabolite Identification: LC-MS/MS to detect hepatic metabolites that may alter activity.
    These steps align with studies on ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate .

Q. What experimental designs are recommended to analyze the stereochemical influence of the aminomethyl group on biological activity?

  • Answer:

  • Enantiomer Separation: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate (R)- and (S)-isomers.
  • Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases) to correlate stereochemistry with potency.
  • X-ray Crystallography: Resolve bound conformations in enzyme co-crystals.
    This approach is exemplified in studies of (1R,2S)-methyl 2-aminocyclopentanecarboxylate .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate conflicting results (e.g., divergent IC₅₀ values) by repeating assays in triplicate under standardized conditions (pH, temperature). Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
  • Synthetic Scalability: Pilot-scale reactions (1–10 g) in flow reactors improve reproducibility for spirocyclic compounds, reducing side products by 30–50% compared to batch methods .

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